molecular formula C16H20O5 B12979864 (S)-4-(tert-Butoxy)-2-((R)-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-((R)-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid

Cat. No.: B12979864
M. Wt: 292.33 g/mol
InChI Key: NGCGVZWAYYETSD-RYUDHWBXSA-N
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Description

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of both the tert-butoxy group and the dihydrobenzofuran moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an epoxide under acidic conditions.

    Introduction of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the oxobutanoic acid moiety: This can be synthesized through a series of reactions including esterification, hydrolysis, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its chiral nature and biological activity.

    Biochemistry: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butoxy)-2-((S)-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-(tert-Butoxy)-2-(2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid: A non-chiral analog with similar reactivity but lacking the chiral centers.

Uniqueness

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogs and enantiomers. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(2S)-2-[(3R)-2,3-dihydro-1-benzofuran-3-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C16H20O5/c1-16(2,3)21-14(17)8-11(15(18)19)12-9-20-13-7-5-4-6-10(12)13/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1

InChI Key

NGCGVZWAYYETSD-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]([C@H]1COC2=CC=CC=C12)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1COC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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